2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl

Vue d'ensemble

Description

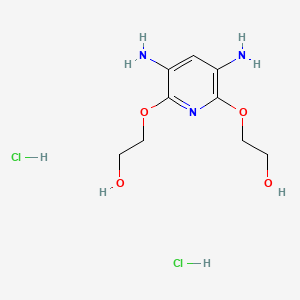

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two hydroxyethoxy groups attached to the pyridine ring at positions 2 and 6, and two amino groups at positions 3 and 5. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichloropyridine.

Substitution Reaction: The dichloropyridine undergoes a nucleophilic substitution reaction with ethylene glycol to introduce the hydroxyethoxy groups at positions 2 and 6.

Amination: The intermediate product is then subjected to an amination reaction to introduce the amino groups at positions 3 and 5.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The compound can undergo substitution reactions where the hydroxyethoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino groups can yield primary or secondary amines.

Applications De Recherche Scientifique

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride involves its interaction with specific molecular targets. The hydroxyethoxy and amino groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Bis(chloromethyl)pyridine: This compound has chloromethyl groups instead of hydroxyethoxy groups.

2,6-Bis(bromomethyl)pyridine: Similar to the chloromethyl derivative but with bromomethyl groups.

2,6-Pyridinedimethanol: This compound has hydroxymethyl groups instead of hydroxyethoxy groups.

Uniqueness

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride is unique due to the presence of both hydroxyethoxy and amino groups, which provide a combination of properties that are not found in the similar compounds listed above. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride (often referred to as 2,6-BHEP) is a compound with significant biological activity, particularly in the context of cancer research and therapeutic applications. This article examines its biological properties, toxicity profiles, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyridine ring substituted with hydroxyl and ethoxy groups. The structure is critical for its interaction with biological targets.

Anticancer Properties

Research indicates that 2,6-BHEP exhibits promising anticancer activity by modulating apoptosis pathways. It functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are known to suppress programmed cell death in cancer cells. By inhibiting these proteins, 2,6-BHEP can enhance the sensitivity of cancer cells to apoptosis-inducing agents.

- Mechanism of Action : The compound is believed to interfere with the binding of IAPs to caspases, thereby promoting apoptosis in malignant cells. This mechanism is critical in overcoming resistance seen in various cancers.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2,6-BHEP:

| Study Type | Result | LD50 (mg/kg) |

|---|---|---|

| Acute Oral Toxicity | Reduced activity observed | Rat Female: 212.5 |

| Rat Male: 187.5 | ||

| Mouse Female: 212.5 | ||

| Skin Irritation | No significant irritation noted | N/A |

| Eye Irritation | No irritant effects observed | N/A |

These findings suggest that while the compound has some toxicity at higher doses, it does not exhibit significant irritant properties when applied topically or through ocular exposure.

Case Studies

-

Case Study on Cancer Cell Lines :

- In vitro studies demonstrated that treatment with 2,6-BHEP led to a significant reduction in cell viability in various cancer cell lines compared to controls. The compound induced apoptosis as evidenced by increased caspase-3 activation.

-

Animal Model Studies :

- In a study involving CF1 mice and Wistar rats, administration of 2,6-BHEP resulted in observable behavioral changes consistent with reduced activity levels. However, no severe adverse effects were noted during the observation period.

Propriétés

IUPAC Name |

2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4.2ClH/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13;;/h5,13-14H,1-4,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBDSKXBGFNFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)OCCO)OCCO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234956 | |

| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85679-72-7 | |

| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085679727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51T31YI47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.